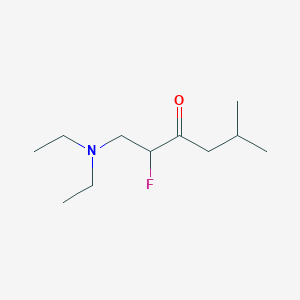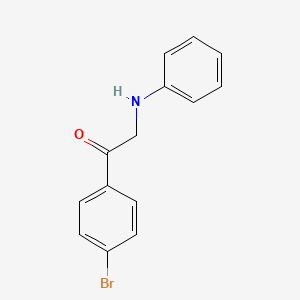
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- is an organic compound characterized by a cyclohexadienone core substituted with a methoxyphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2,3,6-trimethylphenol.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,6-trimethylphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexadienone core. This step may require the use of a strong acid, such as sulfuric acid, to facilitate the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Anisole is structurally similar but lacks the cyclohexadienone core and additional methyl groups.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but differs in the aldehyde functional group and lack of cyclohexadienone core.
2,3,6-Trimethylphenol: Contains the trimethylphenol structure but lacks the methoxyphenyl group and cyclohexadienone core.
Uniqueness
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- is unique due to its combination of a cyclohexadienone core with a methoxyphenyl group and three methyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62411-68-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,3,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C16H18O2/c1-11-9-10-16(3,15(17)12(11)2)13-5-7-14(18-4)8-6-13/h5-10H,1-4H3 |
InChI Key |
NKDBSESXESJTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C=C1)(C)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



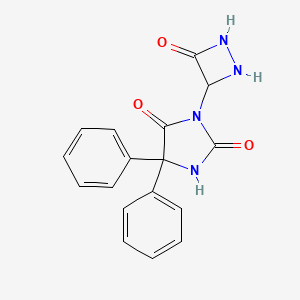
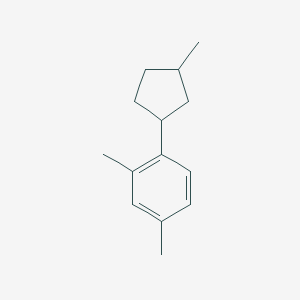
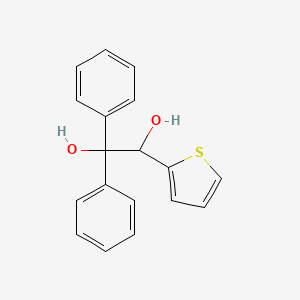
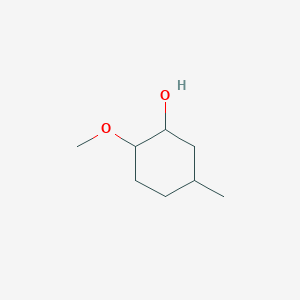

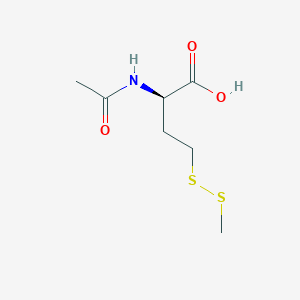
![Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate](/img/structure/B14521378.png)
methanone](/img/structure/B14521380.png)
![3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14521383.png)
